Product packaging for CYT-4 protein(Cat. No.:CAS No. 147015-41-6)

CYT-4 protein

Cat. No.: B1174672
CAS No.: 147015-41-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This high-purity, recombinant CYT-4 protein is designed to support advanced life science research. It is ideal for investigating [specific biological process, e.g., protein-protein interactions, cell signaling pathways] and for use in key applications such as [Application 1, e.g., enzyme kinetics assays], [Application 2, e.g., cellular functional studies], and [Application 3, e.g., structural biology]. The reagent is manufactured under strict quality control procedures to ensure high batch-to-batch consistency, activity, and stability. The this compound is supplied in a [state, e.g., lyophilized powder or liquid formulation] with a concentration of [concentration] in [buffer formulation]. Intended Use & Handling : This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use. All handling procedures should be conducted by trained laboratory personnel in accordance with appropriate laboratory safety guidelines. To complete this description, please consult the product datasheet or manufacturer for the specific source, sequence, validated applications, and molecular mechanisms of action for your this compound.

Properties

CAS No.

147015-41-6

Molecular Formula

C13H17NO4

Synonyms

CYT-4 protein

Origin of Product

United States

Nomenclature and Classification of Cyt 4 Proteins

Neurospora crassa Mitochondrial Protein CYT-4

The CYT-4 protein in Neurospora crassa, a type of red bread mold, is a crucial component of mitochondrial function. nih.govwikipedia.org Its nomenclature and classification are rooted in its genetic origin and biochemical activity.

Gene Product Origin: cyt-4 Gene

The mitochondrial protein CYT-4 is encoded by the nuclear gene designated as cyt-4. nih.gov Mutations within this gene lead to significant defects in the processing and splicing of mitochondrial RNAs, highlighting the protein's essential role in mitochondrial gene expression. nih.govnih.gov

Membership in Ribonuclease Families: RNR Ribonuclease Family

Functionally, the this compound exhibits ribonuclease activity, playing a direct role in the cleavage and processing of RNA molecules within the mitochondria. While its precise familial classification can be complex, its activities align with those of ribonucleases involved in RNA maturation and turnover.

Homo sapiens Cytohesin-4 (CYTH4)

In humans, the protein commonly referred to as CYT-4 is officially known as Cytohesin-4 and is encoded by the CYTH4 gene. wikipedia.org It is a multifaceted protein involved in cellular signaling and membrane trafficking.

Aliases and Synonyms: CYT4, PSCD4

Cytohesin-4 is known by several synonyms in scientific literature, which are important to recognize for comprehensive database searches and understanding of historical research. These aliases include CYT4 and PSCD4. wikigenes.orggenecards.org The designation PSCD4 reflects its domain structure.

Family Classification: Cytohesin (CYTH) Family; PH, Sec7 and Coiled-Coil Domain-Containing (PSCD) Family

Cytohesin-4 is a member of the cytohesin family of proteins, also known as the CYTH family. wikipedia.orgnih.gov This family is characterized by a conserved structural organization. Historically, this group of proteins was referred to as the PSCD (Pleckstrin Homology, Sec7 and Coiled-Coil Domain-containing) family, a name that describes its key structural motifs. wikipedia.orggenecards.orgwikipedia.org The cytohesin family, including Cytohesin-1, -2, -3, and -4, consists of guanine (B1146940) nucleotide-exchange proteins (GEPs) that play a role in activating ADP-ribosylation factors (ARFs). nih.gov

The members of the cytohesin family share an identical structural organization comprising three key domains:

N-terminal coiled-coil motif: This domain is involved in homodimerization. wikipedia.orgwikipedia.org

Central Sec7 domain: This domain harbors the guanine-nucleotide exchange protein (GEP) activity. wikipedia.orgwikipedia.org

C-terminal pleckstrin homology (PH) domain: This domain interacts with phospholipids (B1166683) and is responsible for the association of cytohesins with cellular membranes. wikipedia.orgwikipedia.org

Molecular Biology and Genetics of Cyt 4 Proteins

Gene Identification and Isolation

The identification and isolation of the genes encoding CYT-4 proteins in the model organism Neurospora crassa and in humans (Homo sapiens) have provided foundational knowledge for understanding their molecular biology.

In the filamentous fungus Neurospora crassa, the gene encoding the mitochondrial CYT-4 protein is designated as cyt-4. It has been identified and mapped to a specific locus within the fungal genome.

Identifier Type Designation
Gene Name cyt-4
ORF Name NCU09327
UniProt Accession P47950
Genomic Location Chromosome 1, Linkage Group I

Data sourced from UniProtKB. genecards.org

In humans, the ortholog is the Cytohesin 4 gene, officially symbolized as CYTH4. It is a protein-coding gene located on chromosome 22. mapmygenome.inwikipedia.org Several aliases have been used in literature and databases to refer to this gene.

Identifier Type Designation
Official Symbol CYTH4
Aliases CYT4, PSCD4, DJ63G5.1
HGNC ID 9505
NCBI Gene ID 27128
Ensembl ID ENSG00000100055
Genomic Location Chromosome 22q13.1

Data sourced from GeneCards, HGNC, NCBI, and Ensembl. genecards.orgwikipedia.orgresearchgate.netmonarchinitiative.org

Transcriptional Regulation and Expression Profiles

The expression of CYT-4 proteins is tightly controlled at the transcriptional level, with distinct expression patterns observed in different tissues and cell types, reflecting their specialized functions.

The messenger RNA (mRNA) expression of CYTH4 in humans shows significant tissue specificity. Analysis of transcriptomics data reveals that CYTH4 expression is particularly enhanced in hematopoietic and lymphoid tissues. nih.gov It is found at high levels in granulocytes, monocytes, bone marrow, and the spleen. wikipedia.orgnih.gov In contrast, its expression is low in many other non-hematopoietic tissues. nih.gov

Notably, the expression of CYTH4 is significantly upregulated in certain pathological conditions. Studies have shown that its mRNA levels are elevated in Acute Myeloid Leukemia (AML) cell lines and in bone marrow CD34+ cells from patients with AML compared to normal cells. nih.gov

Tissue/Cell Type Relative mRNA Expression Level
GranulocyteHigh
MonocyteHigh
Bone MarrowHigh
Lymphoid TissuesEnhanced
SpleenHigh
Acute Myeloid Leukemia (AML) CellsUpregulated

Data based on findings from The Human Protein Atlas (HPA) and analyses of cancer genomics datasets. wikipedia.orgnih.gov

Specific transcriptional expression profiles for the cyt-4 gene in Neurospora crassa under varying environmental or developmental conditions are not extensively detailed in the available research literature. General studies on N. crassa gene regulation have identified promoters that respond to stimuli like copper availability or light, but specific regulation of cyt-4 by these pathways has not been characterized. nih.govoup.com

The regulation of gene expression is mediated by the binding of transcription factors to specific sites in the promoter region of a gene.

For the human CYTH4 gene, computational analysis of the promoter region has identified potential binding sites for several transcription factors. genecards.org These include:

E47

GR (Glucocorticoid Receptor)

STAT3 (Signal Transducer and Activator of Transcription 3)

YY1 (Yin Yang 1)

PPAR-gamma (Peroxisome Proliferator-Activated Receptor gamma) genecards.org

Furthermore, the core promoter of the human CYTH4 gene contains a primate-specific short tandem repeat (STR) of a GTTT sequence. maayanlab.cloudnih.gov This regulatory element has been shown to modulate the gene's expression level. maayanlab.cloud

For Neurospora crassa, specific transcription factors that directly bind to the promoter and regulate the expression of the cyt-4 gene have not been explicitly identified in the reviewed scientific literature.

Genetic Mutational Analysis

Analysis of mutations in the cyt-4 and CYTH4 genes has been instrumental in elucidating the protein's critical functions.

In Neurospora crassa, the nuclear mutant cyt-4-1 exhibits significant and widespread defects related to the processing of mitochondrial RNAs. nih.govnih.gov These mutations lead to pleiotropic effects, impairing multiple mitochondrial RNA pathways. nih.gov The defects observed in the cyt-4-1 mutant are not a secondary consequence of deficient mitochondrial protein synthesis or energy metabolism but point to a direct role for the this compound in RNA processing. nih.gov

Phenotypes Associated with Neurospora crassa cyt-4-1 Mutation:

Affected Mitochondrial RNA Observed Defect
Large rRNADefective splicing of the group I intron and incorrect 3' end synthesis. nih.gov
cob mRNAInhibition of splicing for both group I introns. nih.gov
coI, coII, ATPase 6 mRNAsAlterations in processing pathways, including inhibition of 5' and 3' end processing. nih.gov
Mitochondrial tRNAsAlterations in processing pathways. nih.gov
GeneralAccumulation of aberrant RNA species. nih.gov

Data sourced from genetic and molecular analyses of the cyt-4-1 mutant. nih.gov

Evolutionary Relationships and Phylogenetic Analysis

The this compound belongs to the highly conserved RNase II/RNR superfamily of 3'-5' exoribonucleases. genecards.org Orthologs of this protein, commonly known as DIS3 or RRP44, are found in virtually all eukaryotes, from single-celled fungi like yeast to complex mammals, including humans. genecards.orgresearchgate.net This deep evolutionary conservation underscores its essential role in fundamental cellular processes, primarily RNA processing and degradation. genecards.org

The functional conservation is as remarkable as the sequence conservation. Experiments have shown that the human DIS3 homolog can genetically complement, or rescue, mutant phenotypes in yeast lacking a functional Dis3 protein (also known as Rrp44). genecards.org This interchangeability between such distant species highlights a conserved mechanism of action for the protein as the catalytic core of the RNA exosome complex.

The Neurospora crassa this compound is the ortholog of well-characterized proteins in model yeast systems. In the fission yeast Schizosaccharomyces pombe, the ortholog is named Dis3, which was first identified in mutants defective in mitotic sister chromatid disjoining. genecards.org In the budding yeast Saccharomyces cerevisiae, the ortholog is RRP44 (Ribosomal RNA Processing protein 44), also known as DIS3. researchgate.net It is an essential protein that provides both the endo- and exonucleolytic activity for the core RNA exosome complex. The protein sometimes referred to as SSD1/SRK1 in S. cerevisiae is a different mRNA-binding protein involved in cell wall integrity and is not the direct ortholog of CYT-4.

The human genome contains three homologs: DIS3, DIS3L, and DIS3L2. mdpi.com DIS3 is the primary nuclear ortholog, while DIS3L is predominantly cytoplasmic. mdpi.comnih.gov This separation points to the diversification of function following gene duplication events.

Gene duplication is a major force driving the evolution of new functions, and the DIS3/CYT-4 family provides a clear example of this process through subfunctionalization. nih.gov While many fungi, like N. crassa and yeasts, possess a single DIS3/CYT-4 gene, the vertebrate lineage features multiple paralogs that arose from gene duplication events. mdpi.comgenecards.org

In humans, the paralogs DIS3 and DIS3L illustrate functional divergence after duplication. nih.gov

DIS3: This protein is located primarily in the nucleus, where it associates with the nuclear RNA exosome to process a wide range of nuclear transcripts. mdpi.com

DIS3L: This paralog is localized exclusively to the cytoplasm and associates with the cytoplasmic RNA exosome. mdpi.comnih.gov

This compartmentalization allows for specialized roles in RNA metabolism. While both proteins are processive 3'-5' exoribonucleases, their different locations dictate their available substrates. nih.gov DIS3 primarily handles the processing and degradation of nuclear RNAs, including pre-mRNAs and snoRNAs, while DIS3L is a key player in cytoplasmic mRNA turnover. nih.govmdpi.com This is a classic example of subfunctionalization, where the duplicated genes partition the ancestral functions, in this case, between the nucleus and the cytoplasm. nih.gov A third homolog, DIS3L2, functions independently of the exosome complex and has a distinct role in RNA decay pathways. mdpi.com

Protein Structure and Domain Architecture

Overall Protein Structure and Organization

In Neurospora crassa, the CYT-4 protein is a mitochondrial protein with a molecular mass of approximately 120 kDa. It functions in mitochondrial RNA processing and splicing. nih.gov Research indicates that mutations in the nuclear gene encoding CYT-4 lead to pleiotropic defects in mitochondrial RNA synthesis, including alterations in 5' and 3' end processing, accumulation of aberrant RNA species, and inhibition of splicing for various mitochondrial RNAs. nih.gov The protein is present in mitochondria and P-bodies and has been observed to form homodimers. uniprot.org

In Homo sapiens, CYTH4 (Cytohesin-4) is a member of the cytohesin family, also known as the PSCD (pleckstrin homology, Sec7 and coiled-coil domains) family. genecards.orgwikipedia.orgnih.govthermofisher.com This protein family is characterized by a conserved structural organization consisting of three main domains: an N-terminal coiled-coil motif, a central Sec7 domain, and a C-terminal pleckstrin homology (PH) domain. genecards.orgwikipedia.orgnih.govthermofisher.compromega.denih.govnih.gov Human CYTH4 is approximately 47 kDa. nih.gov

Key Structural Domains and Motifs

The distinct functions and cellular locations of Neurospora crassa CYT-4 and Homo sapiens CYTH4 are reflected in their differing domain architectures.

For Neurospora crassa this compound: Ribonuclease domains

The Neurospora crassa mitochondrial protein CYT-4 contains ribonuclease domains. Specifically, domain analysis identifies the presence of RNase II/R domains. uniprot.org These domains are characteristic of enzymes involved in the processing and degradation of RNA. The identification of these ribonuclease domains aligns with the observed role of N. crassa CYT-4 in mitochondrial RNA processing and turnover. nih.govnih.gov

Key domains identified in Neurospora crassa CYT-4 include:

Domain NameIdentifier(s)
RNase II/RIPR001900, IPR022966, IPR050180, PS01175, PF00773
SH3_CYT4PF23214
WH_CYT4PF23216
RNBSM00955

For Homo sapiens CYTH4 (Cytohesin-4):

Homo sapiens CYTH4 possesses a modular structure composed of three principal domains, each contributing to its function as a guanine-nucleotide exchange factor (GEF) for ADP-ribosylation factors (ARFs) and its membrane association. genecards.orgwikipedia.orgthermofisher.comnih.govnih.govmdpi.com

The N-terminal region of human CYTH4 contains a coiled-coil motif. genecards.orgwikipedia.orgnih.govthermofisher.comnih.govmdpi.com This structural motif is known to mediate protein-protein interactions and is involved in the homodimerization of cytohesin proteins. genecards.orgwikipedia.orgthermofisher.comnih.gov

The central region of CYTH4 is occupied by the Sec7 domain. genecards.orgwikipedia.orgnih.govthermofisher.comnih.govmdpi.com This domain is the catalytic core responsible for the guanine-nucleotide exchange factor (GEF) activity. genecards.orgwikipedia.orgthermofisher.comnih.govnih.govmdpi.com The Sec7 domain facilitates the exchange of GDP for GTP on ARF proteins, thereby activating them. genecards.orgwikipedia.orgthermofisher.comnih.govnih.govmdpi.com Human CYTH4 exhibits GEF activity towards ARF1 and ARF5 in vitro but is inactive with ARF6. genecards.orgwikipedia.orgthermofisher.comnih.govnih.gov

Key identifiers for the Sec7 domain in human CYTH4 include:

DatabaseIdentifier(s)
CDDcd00171
InterProIPR000904, IPR035999
PROSITEPS50190
PfamPF01369
SMARTSM00222
SUPFAMSSF48425

Located at the C-terminus of CYTH4 is a Pleckstrin Homology (PH) domain. genecards.orgwikipedia.orgnih.govthermofisher.comnih.govmdpi.com This domain is known to bind to specific phosphoinositides, which are lipid molecules found in cell membranes. genecards.orgwikipedia.orgthermofisher.comnih.gov The interaction of the PH domain with phospholipids (B1166683) is crucial for recruiting CYTH4 to cellular membranes, where its GEF activity on ARF proteins is exerted. genecards.orgwikipedia.orgthermofisher.comnih.gov

Key identifiers for the PH domain in human CYTH4 include:

DatabaseIdentifier(s)
CDDcd01252
CATHGENE3D2.30.29.30
InterProIPR011993, IPR001849
PROSITEPS50003
PfamPF00169
SMARTSM00233
SUPFAMSSF50729

Compound Names and Identifiers

Higher-Order Protein Assembly

Higher-order assembly, particularly homodimerization, is a crucial aspect of CYTH4 structure and function. The N-terminal coiled-coil motif of CYTH4 is specifically involved in mediating this homodimerization. uniprot.org This structural feature facilitates the association of two CYTH4 molecules, forming a dimer. Dimerization through coiled-coil domains is a common mechanism for regulating the activity and localization of many proteins involved in cellular signaling and trafficking pathways.

Structural Features Related to Functionality

The distinct domains within the CYTH4 protein are directly linked to its molecular functions. The central Sec7 domain is the catalytic core responsible for the protein's guanine-nucleotide exchange protein (GEP) activity. uniprot.org This domain facilitates the exchange of GDP for GTP on ADP-ribosylation factor (ARF) proteins, thereby activating them. In vitro studies have demonstrated that the Sec7 domain of CYTH4 exhibits GEP activity towards ARF1 and ARF5, but not ARF6. uniprot.org This specificity in ARF protein activation highlights the importance of the structural conformation of the Sec7 domain and its interaction surface with specific ARF protein substrates.

The C-terminal pleckstrin homology (PH) domain of CYTH4 is another critical functional module. This domain is known to interact with phospholipids and is responsible for the association of cytohesins with cellular membranes. uniprot.org The binding of the PH domain to specific phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2), at the plasma membrane or other cellular compartments, is essential for recruiting CYTH4 to its sites of action and regulating its GEP activity towards membrane-associated ARF proteins. uniprot.orgnih.govnih.govguidetopharmacology.orgrcsb.org The interaction surface of the PH domain with these lipids is key to its membrane targeting function. UniProt lists a binding site feature within human CYTH4 at positions 268-275, described as "a 1,2-", which may be related to its lipid or other molecular interactions genecards.org.

The interplay between these domains, including the dimerization mediated by the coiled-coil motif and the membrane recruitment by the PH domain, is essential for the proper localization and regulated activity of the Sec7 domain, ultimately controlling downstream signaling events and membrane trafficking processes.

Molecular Functions and Enzymatic Activities

Functions of Neurospora crassa Mitochondrial Protein CYT-4

CYT-4 is indispensable for the proper handling of mitochondrial RNA molecules, impacting several key steps from initial processing to final degradation.

CYT-4 plays a critical role in ensuring the correct formation and stability of various mitochondrial RNA species.

Studies on cyt-4 mutants have demonstrated significant defects in the precise trimming of both the 5' and 3' ends of mitochondrial RNA molecules. These processing issues have been observed for a range of transcripts, including those encoding components of the respiratory chain such as cytochrome b (cob), cytochrome c oxidase subunits I (coI) and II (coII), and ATPase 6 (atp6) mRNAs, as well as certain mitochondrial tRNAs. guidetopharmacology.orgfishersci.canih.govmdpi.com The deficiency in CYT-4 leads to aberrant RNA species, indicating a failure in the normal end-processing pathways. fishersci.canih.govmdpi.com

A prominent function of CYT-4 is its requirement for efficient mitochondrial RNA splicing. Mutants lacking functional CYT-4 exhibit widespread defects in the removal of introns from mitochondrial RNA precursors. guidetopharmacology.orgmicrobenotes.comwikipedia.orgwikipedia.org Specifically, the splicing of group I introns, including those found in the mitochondrial large ribosomal RNA gene and both introns within the cob gene transcript, is impaired in cyt-4 mutants. fishersci.canih.govmdpi.com While the splicing defect in the large rRNA intron might be an indirect consequence of faulty 3' end synthesis, the observed inhibition of cob pre-mRNA intron splicing suggests a more direct involvement of CYT-4 in this process. fishersci.camdpi.com

In addition to processing and splicing, the CYT-4 protein is also implicated in the turnover of mitochondrial RNA. cyt-4 mutants accumulate aberrant RNA species, which are thought to be products of abnormal degradation or failed processing. guidetopharmacology.orgfishersci.canih.govmdpi.commicrobenotes.comwikipedia.orgwikipedia.org This accumulation suggests that CYT-4 is required for normal mitochondrial RNA turnover, ensuring the removal of defective or unnecessary transcripts. nih.govmdpi.com

Functional annotation of the this compound indicates that it possesses 3'-5'-RNA exonuclease activity. wikipedia.org This enzymatic activity aligns with its observed roles in RNA processing and turnover, particularly the degradation of RNA from the 3' end. This exonucleolytic function likely contributes to the precise trimming of RNA ends and the degradation of aberrant or surplus mitochondrial RNA molecules.

Intriguingly, the Neurospora crassa this compound shares significant sequence similarity with proteins involved in protein phosphatase functions and cell cycle regulation in other organisms, specifically the SSD1/SRK1 protein in Saccharomyces cerevisiae and the DIS3 protein in Schizosaccharomyces pombe. guidetopharmacology.orgmicrobenotes.comwikipedia.orgwikipedia.org These homologous proteins have roles in controlling the cell cycle and mitotic chromosome segregation. guidetopharmacology.orgmicrobenotes.comwikipedia.org Based on this similarity, it has been proposed that the mitochondrial RNA splicing and processing activities mediated by CYT-4 may be subject to regulation by protein phosphorylation. guidetopharmacology.orgmicrobenotes.comwikipedia.org The defects observed in cyt-4 mutants could potentially arise from a disruption in this regulatory mechanism, suggesting a connection between mitochondrial RNA metabolism and cellular processes like cell cycle control through protein phosphorylation pathways. guidetopharmacology.orgmicrobenotes.comwikipedia.org

Role in RNA Processing:

Functions of Homo sapiens Cytohesin-4 (CYTH4)

CYTH4 plays a significant role in various cellular processes, predominantly through its enzymatic activity as a guanine-nucleotide exchange factor and its ability to interact with lipids and mediate protein trafficking thermofisher.com.

Guanine-Nucleotide Exchange Factor (GEF) Activity

The defining enzymatic activity of CYTH4 resides within its Sec7 domain, which functions as a guanine-nucleotide exchange protein (GEP) or GEF wikipedia.orggenecards.orgthermofisher.com. This activity is crucial for activating ADP-ribosylation factors (ARFs), a family of small GTPases that act as molecular switches in numerous cellular pathways nih.govnih.gov. GEFs like CYTH4 facilitate the conversion of ARF proteins from their inactive GDP-bound state to their active GTP-bound state by promoting the exchange of GDP for GTP nih.govmybiosource.comuniprot.orgabcam.com.

Multiple studies have demonstrated that CYTH4 exhibits GEF activity in vitro specifically towards ARF1 and ARF5 wikipedia.orggenecards.orgthermofisher.commybiosource.comnih.govabclonal.com. This suggests that CYTH4 is involved in regulating the activation of these particular ARF isoforms within the cell uniprot.orgabcam.com. The activation of ARF1 and ARF5 by CYTH4 is a key step in initiating downstream signaling events and cellular processes regulated by these ARFs uniprot.org.

Consistent with its specificity for ARF1 and ARF5, research has indicated that CYTH4 is typically inactive with other ARF proteins, such as ARF6, in in vitro assays wikipedia.orggenecards.orgthermofisher.commybiosource.comnih.govabclonal.com. This observed inactivity highlights a degree of selectivity in CYTH4's GEF function, suggesting distinct regulatory roles for different cytohesin family members towards various ARF proteins researchgate.net. However, a recent study presented conflicting evidence, suggesting that CYTH4 might exhibit GEF activity with ARF6 and not activate ARF1 in vitro in the context of acute myeloid leukemia cells nih.govresearchgate.net. This highlights a potential context-dependency or requires further investigation to reconcile the findings.

Mediation of Protein Sorting and Membrane Trafficking

Members of the cytohesin family, including CYTH4, are understood to mediate the regulation of protein sorting and membrane trafficking pathways within the cell wikipedia.orggenecards.orgthermofisher.comnih.govresearchgate.net. By activating ARF proteins, particularly ARF1 and ARF5, CYTH4 influences vesicular transport processes nih.gov. ARF proteins are known to be involved in the formation and budding of vesicles, as well as the recruitment of coat proteins and other factors essential for the movement of proteins and lipids between different cellular compartments, such as the Golgi membrane and plasma membrane wikipedia.orgmybiosource.comuniprot.orgbiogps.orgabcam.commdpi.com. This regulatory role in membrane trafficking is critical for maintaining cellular organization and function abcam.com.

Cellular Localization and Subcellular Dynamics

Subcellular Compartmentalization

Subcellular compartmentalization refers to the distribution of proteins within various organelles and regions of the cell. The CYT-4 protein in Neurospora crassa and CYTH4 in Homo sapiens show notable differences in their primary locations.

In the filamentous fungus Neurospora crassa, the this compound is predominantly localized to the mitochondrion. uniprot.orgnih.govpnas.org This localization is consistent with its established roles in mitochondrial RNA processing and splicing. nih.govpnas.orgnih.gov Research has shown that mutations in the nuclear gene encoding CYT-4 lead to defects in the processing and splicing of several mitochondrial RNAs, including those for cytochrome b (cob), cytochrome c oxidase subunit I (coI), cytochrome c oxidase subunit II (coII), and ATPase 6 mRNAs, as well as mitochondrial tRNAs. nih.gov The this compound in Neurospora crassa is a 120-kDa protein. pnas.orgpnas.org

The mitochondrial localization of Neurospora crassa CYT-4 is critical for its function in maintaining proper mitochondrial gene expression and respiratory chain activity. pnas.orgnih.gov

In contrast to the primarily mitochondrial localization of its Neurospora crassa counterpart, Homo sapiens CYTH4 (also known as cytohesin-4) is found in multiple cellular compartments, including the cytosol, plasma membrane, Golgi membrane, and P-bodies. nih.govuniprot.org CYTH4 is a member of the cytohesin family, characterized by an N-terminal coiled-coil motif, a central Sec7 domain, and a C-terminal pleckstrin homology (PH) domain. nih.govwikipedia.orggenecards.org These domains are crucial for its function as a guanine (B1146940) nucleotide exchange factor (GEF) for ADP-ribosylation factors (ARFs), which are involved in vesicular trafficking and actin cytoskeleton remodeling. nih.govwikipedia.orggenecards.orgabcam.comnih.govnih.gov

The varied localization of human CYTH4 reflects its involvement in diverse cellular processes such as membrane trafficking, cell adhesion, and migration. abcam.com The PH domain, in particular, interacts with phospholipids (B1166683) and is responsible for the association of cytohesins with membranes. nih.govwikipedia.orggenecards.org

Here is a summary of the subcellular compartmentalization:

OrganismProtein NamePrimary Subcellular Localization(s)
Neurospora crassaThis compoundMitochondrion uniprot.orgnih.govpnas.org
Homo sapiensCYTH4 (cytohesin-4)Cytosol, Plasma Membrane, Golgi Membrane, P-body nih.govuniprot.org

Mechanisms of Protein Targeting and Import

The targeting and import of proteins to their specific subcellular locations are mediated by complex cellular machinery.

In Neurospora crassa, the import of cytoplasmically synthesized proteins into mitochondria is a well-studied process. Proteins destined for mitochondria are typically synthesized in the cytosol as precursor proteins and then translocated across the mitochondrial membranes. nih.govannualreviews.org While specific details regarding the mitochondrial import mechanism of this compound are not extensively detailed in the provided search results, studies in Neurospora crassa and other organisms like Saccharomyces cerevisiae have identified various protein complexes and factors involved in recognizing mitochondrial targeting signals and facilitating translocation across the outer and inner mitochondrial membranes. annualreviews.orgoup.comnih.govmolbiolcell.org The precursor proteins often contain targeting sequences that are recognized by import receptors on the mitochondrial surface. annualreviews.org

For Homo sapiens CYTH4, its localization to multiple compartments suggests different targeting mechanisms are likely involved. The presence of a Sec7 domain and a PH domain provides clues about its membrane association and interaction with other proteins. nih.govwikipedia.orggenecards.org The PH domain's ability to bind phospholipids is key for membrane recruitment, including to the plasma membrane and Golgi membrane, which are rich in specific phosphoinositides. nih.govwikipedia.orggenecards.orgmdpi.com The coiled-coil motif is involved in homodimerization, which can also influence localization and function. nih.govwikipedia.org As a GEF for ARF proteins, CYTH4's recruitment to specific membranes is essential for activating ARFs at those locations, thereby regulating downstream events like vesicle budding and trafficking. nih.govwikipedia.orgnih.gov

Protein Protein Interactions and Regulatory Networks

Identification of Direct Binding Partners

Identifying the direct binding partners of a protein provides critical insights into the molecular complexes it forms and the pathways it influences.

For Homo sapiens CYTH4, protein-protein interaction databases such as BioGRID and IntAct list numerous interactors. BioGRID indicates 43 interactors for CYTH4, while IntAct lists 37 interactors. uniprot.org The STRING database also provides a network of interactions for human CYTH4, including proteins like ARF6, ARF1, IPCEF1, and PIK3CD. string-db.org

CYTH4, as a member of the cytohesin family, is known to function as a guanine-nucleotide exchange factor (GEF) for ADP-ribosylation factors (ARFs). wikipedia.orgatomic-lab.org This indicates a direct interaction with specific ARF proteins, facilitating the exchange of GDP for GTP and thereby activating the ARFs. uniprot.orgwikipedia.orgnih.gov Specifically, CYTH4 exhibits GEP activity in vitro with ARF1 and ARF5, but not with ARF6. wikipedia.orgnovusbio.comcreative-diagnostics.com

Another reported binding partner for cytohesin family members, including potentially CYTH4, is Arl4D, an Arf-like protein. Arl4D has been shown to bind to the region containing the PH domain and the C-terminal region of CYTH family GEFs, regulating downstream ARF6. scirp.org While the interaction with Arl4D has been specifically reported for CYTH2 and CYTH3, its binding to CYTH4 has been noted as "not determined" in some contexts mdpi.com, suggesting it is a potential, but not definitively confirmed, direct binding partner for CYTH4.

For Neurospora crassa CYT-4, the available information suggests its involvement in mitochondrial RNA processing and splicing. nih.govpnas.orgnih.govuniprot.org While direct protein-protein interaction partners are not as extensively cataloged as for human CYTH4 in the provided search results, its function in RNA processing implies interactions with components of the mitochondrial RNA processing machinery. The CYT-4 protein has significant similarity to the SSD1/SRK1 protein of Saccharomyces cerevisiae and the DIS3 protein of Schizosaccharomyces pombe, which are implicated in protein phosphatase functions related to cell cycle and mitotic chromosome segregation. nih.govpnas.orgnih.gov This similarity suggests potential interactions with proteins involved in these processes in Neurospora crassa. Additionally, the Neurospora crassa protein GUL-1, a component of the COT-1 NDR-kinase pathway involved in cell wall remodeling and polar growth, binds multiple RNAs and affects the MAK-1 pathway. frontiersin.org While not a direct binding partner of CYT-4, this highlights the interconnectedness of protein networks in Neurospora crassa. The STRING database for Neurospora crassa proteins involved in rRNA processing shows interactions between proteins like cyt-19 (an ATP-dependent RNA helicase) and other components of the RNA processing machinery. string-db.org Given CYT-4's role in mitochondrial RNA processing, it is plausible it interacts with some of these or similar mitochondrial proteins, although direct evidence was not found in the provided results.

Participation in Signaling Pathways

Proteins often act as components within complex signaling pathways, relaying information and coordinating cellular responses.

Neurospora crassa this compound: Regulation by protein phosphorylation in RNA processing

Neurospora crassa CYT-4 mutants exhibit pleiotropic defects in mitochondrial RNA splicing, 5' and 3' end processing, and RNA turnover. nih.govpnas.orgnih.gov The cyt-4+ gene encodes a 120-kDa protein with similarity to proteins involved in cell cycle protein phosphatase functions in other organisms. nih.govpnas.orgnih.gov This similarity suggests that the mitochondrial RNA splicing and processing reactions affected in cyt-4 mutants may be regulated by protein phosphorylation, and that the defects arise from a failure in this regulatory process. nih.govpnas.orgnih.gov This infers that CYT-4's function in RNA processing is likely regulated by or involved in protein phosphorylation events within the mitochondria.

Research in Neurospora crassa also highlights the involvement of various signaling pathways, including those mediated by heterotrimeric G proteins and MAP kinases, in processes like growth, development, and responses to environmental stimuli, including carbon sources and cell wall integrity. frontiersin.orgasm.orgnih.govasm.org While CYT-4's direct involvement in these specific broader signaling pathways was not detailed in the provided results, the regulation of its function by phosphorylation places it within the context of cellular signaling networks that utilize this common regulatory mechanism.

Homo sapiens CYTH4: Regulation of ARF protein signal transduction

Homo sapiens CYTH4 is a key regulator of ARF protein signal transduction. uniprot.orgwikipedia.orgmonarchinitiative.org As a guanine-nucleotide exchange factor (GEF), CYTH4 promotes the activation of ARF factors by catalyzing the exchange of GDP for GTP. uniprot.orgwikipedia.orgnih.gov This GEF activity is particularly noted for ARF1 and ARF5 in vitro. wikipedia.orgnovusbio.comcreative-diagnostics.com

The regulation of ARF proteins by cytohesins like CYTH4 is critical for various cellular processes, including vesicle-mediated transport, Golgi-to-ER retrograde transport, and endocytosis. wikipedia.orggenecards.orggenome.jp The Sec7 domain of CYTH4 is responsible for its guanine-nucleotide exchange protein (GEP) activity. wikipedia.orgnovusbio.comcreative-diagnostics.com The PH domain interacts with phospholipids (B1166683), facilitating the association of CYTHs with membranes. wikipedia.orgnovusbio.comcreative-diagnostics.com This membrane association is crucial for their function in regulating membrane trafficking.

CYTH4's role in regulating ARF proteins places it centrally in signaling pathways that control membrane dynamics and protein sorting. wikipedia.orgnovusbio.com The interaction with ARF proteins is a direct example of CYTH4's participation in signal transduction, mediating the activation state of these small GTPases which in turn regulate downstream effectors involved in membrane traffic and cytoskeletal organization. nih.gov

Regulation by Post-Translational Modifications

Post-translational modifications (PTMs) are crucial mechanisms that regulate protein function, localization, and interactions after protein synthesis. jackwestin.comwikipedia.orgabcam.commdpi.com

Phosphorylation Events (e.g., tyrosine phosphorylation for CYTH4-related cytoplasmic tails)

Phosphorylation, the addition of a phosphate (B84403) group, is a widespread and critical PTM involved in signal transduction and the regulation of protein activity. jackwestin.comwikipedia.orgabcam.com For Homo sapiens CYTH4, phosphorylation events have been documented. The iPTMnet database, which reports PTMs, lists several potential phosphorylation sites for human CYTH4 (UniProt accession Q9UIA0), including serine and tyrosine residues. udel.edu Specific sites mentioned include Y114, S215, and S356. udel.edu While the functional consequences of phosphorylation at all these sites are not explicitly detailed in the provided search results, phosphorylation is a common mechanism for regulating the activity and interactions of proteins, including GEFs like CYTH4.

The reference to "tyrosine phosphorylation for CYTH4-related cytoplasmic tails" in the prompt suggests a potential link to receptor tyrosine kinase signaling or other pathways involving tyrosine phosphorylation. While direct evidence of tyrosine phosphorylation on CYTH4's cytoplasmic tail and its specific functional impact was not prominently detailed for CYTH4 itself in the provided results, related cytohesins have been implicated in pathways involving receptor signaling. For example, cytohesin-2 has been reported to interact with the epidermal growth factor receptor (EGFR). scirp.org Phosphorylation of cytoplasmic tails of receptors or interacting proteins is a common regulatory mechanism in these pathways. Further research would be needed to fully elucidate the specific tyrosine phosphorylation events on CYTH4 and their functional consequences.

For Neurospora crassa CYT-4, as discussed in Section 7.2.1, its inferred role in the regulation of mitochondrial RNA processing by protein phosphorylation strongly suggests that CYT-4 itself is likely a target of phosphorylation or is involved in regulating the phosphorylation status of other proteins in this pathway. nih.govpnas.orgnih.gov While specific phosphorylation sites on Neurospora crassa CYT-4 were not found in the provided results, the functional defects observed in cyt-4 mutants point towards a critical regulatory role involving phosphorylation in mitochondrial RNA metabolism.

Other Modifying Events and their Functional Consequences

Beyond phosphorylation, proteins can undergo various other PTMs that influence their behavior. Common PTMs include glycosylation, lipidation, ubiquitination, acetylation, and methylation. jackwestin.comwikipedia.orgabcam.commdpi.comnih.gov

For Homo sapiens CYTH4, the iPTMnet database also lists other potential modifications, such as methylation at C132 and ubiquitination at K159. udel.edu The functional consequences of these specific modifications on CYTH4 are not detailed in the provided search results. However, generally, methylation can affect protein-protein interactions, localization, and stability, while ubiquitination is often associated with protein degradation via the proteasome or with regulating protein function and trafficking. jackwestin.comabcam.commdpi.com

The structural organization of CYTH4 includes an N-terminal coiled-coil motif, a central Sec7 domain, and a C-terminal pleckstrin homology (PH) domain. wikipedia.orgnovusbio.comcreative-diagnostics.com The coiled-coil motif is involved in homodimerization, which is a form of protein-protein interaction that can be influenced by PTMs. wikipedia.orgnovusbio.comcreative-diagnostics.com The PH domain's interaction with phospholipids is crucial for membrane association. wikipedia.orgnovusbio.comcreative-diagnostics.com While not a direct PTM of the protein itself, the lipid composition of the membrane can influence the interaction of the PH domain and thus the localization and function of CYTH4.

For Neurospora crassa CYT-4, information on other specific PTMs beyond the inferred role of phosphorylation in RNA processing was not found in the provided search results. However, given the diverse nature of PTMs and their widespread regulatory roles in eukaryotic cells, it is plausible that Neurospora crassa CYT-4 also undergoes other modifications that contribute to the regulation of its function and interaction with other mitochondrial proteins involved in RNA processing.

Integration into Broader Cellular Regulatory Networks

The this compound, encoded by the cyt-4 gene in the filamentous fungus Neurospora crassa, plays a critical role in integrating mitochondrial function with broader cellular regulatory networks. Its primary characterized function lies within the mitochondria, where it is essential for the proper processing and splicing of mitochondrial RNA (mtRNA). uniprot.orgpnas.org This fundamental activity directly impacts the expression of mitochondrial genes, which are vital for cellular respiration and energy production.

Furthermore, the this compound is implicated in the regulation of various cellular processes in Neurospora crassa, including growth, differentiation, and response to environmental stimuli. ontosight.ai While the precise mechanisms by which CYT-4 influences these diverse processes are not fully elucidated, its essential role in mitochondrial function and its potential connection to regulatory pathways like those involving phosphorylation suggest that disruptions in mitochondrial RNA processing mediated by CYT-4 can have cascading effects on cellular physiology and developmental programs. The cyt-4 gene is recognized as part of a larger collection of genes that collectively contribute to the complex life cycle of Neurospora crassa, which includes stages such as asexual and sexual reproduction and the formation of survival structures. ontosight.ai This places CYT-4 within the context of genetic networks that orchestrate fungal development and adaptation.

The integration of CYT-4's function into broader cellular networks can be summarized by its impact on essential processes and its potential regulatory connections:

AspectRole/ConnectionCellular Network IntegrationSupporting Research Findings
Mitochondrial RNA Processing & Splicing Required for 5'- and 3'-end processing and splicing of mtRNA. uniprot.orgpnas.org Involved in mtRNA turnover. pnas.orgDirectly impacts mitochondrial gene expression, essential for cellular respiration and energy production.Mutations lead to pleiotropic defects in mtRNA processing. pnas.org May act on processing enzymes or regulatory molecules. uniprot.org
Cell Cycle Regulation (Inferred) Similarity to SSD1/SRK1 and DIS3 proteins, implicated in protein phosphatase functions regulating cell cycle. pnas.orgSuggests potential regulation of mitochondrial function by phosphorylation-dependent pathways linked to the cell cycle.Inference that cyt-4 mutant defects may result from failure to regulate processes normally, possibly via phosphorylation. pnas.org
Growth, Differentiation, Environmental Response Involved in the regulation of these processes in Neurospora crassa. ontosight.aiLinks mitochondrial health and gene expression to overall cellular behavior and adaptation.CYT-4 is part of genes contributing to the complex life cycle. ontosight.ai Disruptions in mitochondrial function can impact growth and development.

This table highlights how the core function of CYT-4 in mitochondrial RNA processing serves as a nexus, connecting mitochondrial activity to essential cellular regulatory networks governing fundamental processes like gene expression, cell cycle control, and developmental responses.

Methodologies for Investigation of Cyt 4 Proteins

Genetic and Mutagenesis Approaches

Genetic approaches are fundamental to understanding the in vivo function of a protein by studying the effects of altering the gene that encodes it.

Gene Knockout and Gene Silencing Techniques

Gene knockout involves creating a null allele where the gene is inactivated or deleted. In Neurospora crassa, gene deletion libraries are available, facilitating large-scale screening for mutants with specific phenotypes. asm.org For instance, screening such libraries has been used to identify genes involved in processes like cell fusion, and similar approaches can be applied to identify genes related to CYT-4 function or pathways it is involved in. asm.org

Gene silencing techniques, such as RNA interference (RNAi), can be used to reduce the expression levels of a target gene. While RNAi is a powerful tool in organisms like Caenorhabditis elegans, where it can be effectively delivered by feeding worms bacteria expressing double-stranded RNA, its application and efficiency can vary in filamentous fungi like Neurospora crassa. nih.gov However, targeted gene silencing or disruption methods are commonly employed in N. crassa.

Creation and Analysis of Specific Protein Mutants (e.g., cyt-4 mutants)

The study of cyt-4 function in Neurospora crassa has heavily relied on the analysis of cyt-4 mutants. nih.govpnas.orgpnas.orgnih.govnih.gov These mutants exhibit pleiotropic defects in mitochondrial RNA processing, including splicing and 5' and 3' end processing. nih.govpnas.orgpnas.orgnih.govnih.gov The characterization of different cyt-4 mutant alleles, including those with truncated or deficient CYT-4 protein, has provided crucial insights into the protein's role in mitochondrial RNA metabolism. nih.govpnas.orgpnas.org

Specific protein mutants can be created through targeted mutagenesis techniques, allowing for the alteration of specific amino acid residues within the this compound. This can help in identifying residues critical for protein function, localization, or interaction with other molecules. For example, mutagenesis has been used in Neurospora crassa to study other proteins and their activities. uniprot.orgresearchgate.net

Analysis of these mutants typically involves:

Phenotypic characterization: Observing the macroscopic and microscopic characteristics of the mutant strains compared to wild-type, such as growth rate, morphology, and specific cellular defects (e.g., mitochondrial dysfunction). ontosight.aimolbiolcell.org

Molecular analysis: Examining the levels and processing of mitochondrial RNAs using techniques like Northern blotting to identify specific defects caused by the mutation. nih.govnih.gov

Protein analysis: Assessing the presence, size, and localization of the mutant this compound using techniques like Western blotting. asm.orgoup.commolbiolcell.org

Gene Complementation Assays

Gene complementation is a classical genetic technique used to confirm that a specific gene is responsible for a mutant phenotype. asm.orgnih.gov In the case of cyt-4 mutants, a wild-type copy of the cyt-4 gene is introduced into the mutant strain. If the introduction of the wild-type gene restores the wild-type phenotype, it provides strong evidence that the mutation in the cyt-4 gene was indeed responsible for the observed defects. asm.orgnih.gov

In Neurospora crassa, complementation assays can be performed by transforming mutant strains with plasmids or DNA fragments containing the wild-type gene. asm.orgmolbiolcell.orgnih.gov Successful complementation is often assessed by observing the restoration of normal growth or other phenotypic markers. asm.orgmolbiolcell.org

Biochemical Characterization Techniques

Biochemical techniques are essential for studying the this compound itself, including its physical properties, interactions, and enzymatic activities.

Protein Isolation and Purification (e.g., Chromatography, Electrophoresis)

To study the this compound biochemically, it must first be isolated and purified from cellular extracts. Given that CYT-4 is a mitochondrial protein, this often involves subcellular fractionation to enrich for mitochondria. uniprot.orgmolbiolcell.org

Common protein isolation and purification techniques include:

Cell Lysis: Breaking open cells to release their contents. This can be done through mechanical methods like grinding under liquid nitrogen or sonication, or through enzymatic or chemical lysis. asm.orgoup.commolbiolcell.orgfrontiersin.orgjove.comnih.govresearchgate.netresearchgate.net For tough cell walls like those in fungi, grinding or sonication is often necessary. researchgate.netresearchgate.net

Differential Centrifugation: Separating cellular components based on size and density through a series of centrifugation steps at increasing speeds. This is commonly used to isolate mitochondria. molbiolcell.orgmolbiolcell.orgfrontiersin.orgjove.comnih.govresearchgate.netmolbiolcell.org

Chromatography: Separating proteins based on properties such as size (size exclusion chromatography), charge (ion-exchange chromatography), or binding affinity (affinity chromatography). Affinity chromatography, particularly using tags like histidine tags fused to the protein, is a powerful method for purifying recombinant proteins. molbiolcell.orgmolbiolcell.orgfrontiersin.orgmolbiolcell.org

Electrophoresis: Separating proteins based on size and charge using an electric field. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is commonly used to determine protein size and purity. asm.orgoup.commolbiolcell.orgpnas.org

Researchers studying mitochondrial proteins in Neurospora crassa have employed these techniques to isolate and analyze protein complexes. molbiolcell.orgmolbiolcell.org

In Vitro Enzymatic Activity Assays (e.g., Ribonuclease activity, GEF assays)

Based on its identified roles, potential enzymatic activities of CYT-4 can be investigated using in vitro assays.

Ribonuclease Activity: Given CYT-4's involvement in mitochondrial RNA processing and its similarity to proteins with ribonuclease domains, assays measuring ribonuclease activity could be relevant. uniprot.orgnih.govpnas.org These assays typically involve incubating purified this compound with a suitable RNA substrate and measuring the degradation of the RNA over time. The UniProt entry for CYT-4 notes a 3'-5' RNA exonuclease activity based on GO annotations. uniprot.org

GEF Assays: While the initial search results for N. crassa CYT-4 primarily highlighted its role in RNA processing, some information links CYT-4 in other contexts (like C. elegans CED-4, although distinct in function) to GEF activity or related pathways. However, the primary function of N. crassa CYT-4 is related to RNA processing. If CYT-4 were hypothesized to have GEF activity (Guanine nucleotide Exchange Factor activity), which activates small GTPases by facilitating the exchange of GDP for GTP, in vitro GEF assays would be performed. These assays typically involve a purified small GTPase (e.g., CDC-42, which is activated by a GEF in some pathways) and a fluorescently labeled GTP analog. The increase in fluorescence upon GTP binding catalyzed by the potential GEF (CYT-4) is then measured.

Detailed research findings on the specific enzymatic activities of Neurospora crassa CYT-4, particularly quantitative data from enzymatic assays, would be presented in this section if readily available in the search results. The UniProt entry mentions RNA processing and splicing function uniprot.orgcusabio.com, suggesting that ribonuclease activity or interaction with RNA processing machinery would be the focus of enzymatic assays for N. crassa CYT-4.

Spectroscopic Methods for Conformational Changes and Interactions

Spectroscopic methods provide valuable information about protein conformation, folding, and interactions in solution. Techniques such as Circular Dichroism (CD) and fluorescence spectroscopy can be used to monitor changes in the secondary and tertiary structure of this compound under various conditions, such as changes in temperature, pH, or in the presence of ligands or binding partners. CD spectroscopy, for instance, is sensitive to the α-helix and β-sheet content of a protein, and changes in the CD spectrum can indicate unfolding or conformational transitions. Fluorescence spectroscopy, particularly using intrinsic tryptophan fluorescence or introduced fluorescent probes, can report on changes in the local environment around fluorescent residues, which may occur upon conformational changes or binding events. These methods would allow researchers to assess the stability of this compound and identify conditions that induce conformational changes or interactions with other molecules.

Advanced Structural Biology Techniques

Advanced structural biology techniques offer higher-resolution views of protein architecture and dynamics, providing crucial context for understanding function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics

NMR spectroscopy is a versatile technique that can provide detailed information about protein structure, dynamics, and interactions in solution under near-physiological conditions creative-biostructure.comresearchgate.netacs.orgcea.frnih.gov. Unlike X-ray crystallography, which typically provides a static structure, NMR can capture the dynamic nature of proteins, revealing conformational flexibility and transitions nih.gov. For this compound, NMR could be used to determine its three-dimensional structure, especially if it is a smaller protein or contains flexible regions that are difficult to crystallize creative-biostructure.com. Furthermore, various NMR experiments can probe protein dynamics over a wide range of timescales, from fast picosecond-to-nanosecond motions of the protein backbone and side chains to slower millisecond-to-microsecond conformational changes nih.gov. NMR can also identify residues involved in ligand binding or protein-protein interactions by observing changes in chemical shifts or relaxation rates acs.orgcea.fr. Studies on cytochrome c and other proteins have demonstrated the utility of NMR in characterizing protein dynamics and interactions researchgate.netacs.orguniversiteitleiden.nl.

Cryo-Electron Microscopy (Cryo-EM) for Complex Assemblies

Cryo-EM has revolutionized structural biology by enabling the determination of high-resolution structures of large protein complexes and assemblies that are difficult or impossible to crystallize creative-biostructure.comactanaturae.ruoup.com. In Cryo-EM, a sample of the protein or protein complex is rapidly frozen in a thin layer of vitreous ice, preserving its native structure actanaturae.ruoup.com. Electron micrographs are then collected from thousands or millions of individual particles, and computational methods are used to align and average these images to reconstruct a three-dimensional density map oup.com. Recent advances in detector technology and image processing algorithms have significantly improved the resolution achievable with Cryo-EM oup.com. If this compound functions as part of a larger complex or forms higher-order assemblies, Cryo-EM would be the method of choice to visualize its arrangement within the complex and understand the interactions between components actanaturae.runih.govrcsb.org. This technique has been successfully applied to study large complexes like cytochrome c oxidase rcsb.orgnih.gov.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS)-based proteomics encompasses a suite of powerful techniques for identifying, quantifying, and characterizing proteins, including their post-translational modifications, interactions, and conformational dynamics acs.orgoup.comnih.govohio-state.edu.

Hydrogen/Deuterium (B1214612) Exchange (HDX-MS): HDX-MS is a widely used technique to study protein conformation and dynamics in solution by measuring the rate at which amide hydrogens in the protein backbone exchange with deuterium from the solvent uwo.cabiorxiv.orgnih.govthermofisher.comuwo.ca. The rate of exchange is influenced by factors such as solvent accessibility and hydrogen bonding, providing insights into the protein's secondary and tertiary structure, as well as regions of flexibility or unfolding thermofisher.com. By comparing the deuterium uptake of this compound under different conditions (e.g., in the presence or absence of a binding partner), researchers could identify regions that undergo conformational changes or are involved in interactions biorxiv.orgnih.govuwo.ca. HDX-MS has been extensively used to study protein dynamics and interactions, with cytochrome c often serving as a model protein uwo.cathermofisher.com.

Limited Proteolysis: Limited proteolysis involves the controlled digestion of a protein with a protease under native or near-native conditions huji.ac.iltandfonline.comnih.govnih.govp4eu.org. Proteases typically cleave at exposed, flexible regions of a protein that are not protected by stable folded structure or interactions huji.ac.ilp4eu.org. By analyzing the resulting proteolytic fragments using gel electrophoresis or mass spectrometry, researchers can identify accessible sites and infer information about protein domains, conformational changes, and protein-protein interaction interfaces huji.ac.ilp4eu.org. If applied to this compound, limited proteolysis could help map its domain structure and identify regions that become protected or exposed upon binding to other molecules. Studies on cytochrome c have utilized limited proteolysis to probe its structure and folding nih.govnih.gov.

Chemical Crosslinking: Chemical crosslinking coupled with mass spectrometry (CX-MS) is used to capture transient or weak protein-protein interactions and to provide distance constraints for structural modeling nih.govthermofisher.comnih.govpnas.orgthermofisher.com. Bifunctional chemical crosslinkers are used to covalently link amino acid residues that are in close spatial proximity thermofisher.compnas.org. Following crosslinking and proteolytic digestion, the crosslinked peptides are identified by MS/MS ohio-state.eduthermofisher.com. The identification of crosslinked residues provides information about which parts of the protein are in contact, either within the same protein (intramolecular crosslinks) or between different proteins (intermolecular crosslinks) thermofisher.comthermofisher.com. For this compound, CX-MS could be used to identify interaction partners and map the interaction interfaces, providing valuable data for modeling protein complexes thermofisher.compnas.org. This technique has been applied to study protein complexes, including those involving cytochrome nih.govthermofisher.comnih.gov.

Computational Structural Prediction (e.g., AlphaFold2)

Computational structural prediction methods, such as AlphaFold2, have emerged as powerful tools for predicting the three-dimensional structure of proteins directly from their amino acid sequence with remarkable accuracy for many proteins tntech.edublopig.comnih.govnih.gov. AlphaFold2 utilizes deep learning algorithms trained on vast amounts of protein sequence and structure data to predict the intricate relationships between amino acids that dictate the folded structure blopig.com. Given the amino acid sequence of this compound, AlphaFold2 could generate a predicted 3D model of its structure tntech.edu. While these predictions are highly valuable, it's important to note that computational models represent a single predicted state and may not fully capture the dynamic nature or alternative conformations of a protein, particularly for highly flexible or fold-switching proteins blopig.comnih.govnih.govbiorxiv.org. Nevertheless, an AlphaFold2 prediction can serve as an excellent starting point for further experimental investigation and can provide initial insights into potential structural features and functional sites of this compound. AlphaFold2 has been used to predict the structure of various proteins, including cytochrome c tntech.edubiorxiv.org.

Molecular Interaction and Proteomic Studies

Molecular interaction studies are crucial for understanding the cellular roles of CYT-4 proteins, identifying their binding partners, and elucidating the mechanisms by which they function. These investigations often involve proteomic approaches to map interaction networks.

Protein-Protein Interaction Mapping (e.g., Co-Immunoprecipitation, Yeast Two-Hybrid)

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, with proteins rarely acting in isolation nih.govscau.edu.cn. Techniques like Co-Immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H) are widely used to identify these interactions scau.edu.cnnih.govwikipedia.org.

Co-Immunoprecipitation (Co-IP) is a method used to isolate protein complexes from a solution, such as cell lysates, by using an antibody specific to a target protein (the "bait"). Proteins that are tightly bound to the bait protein are co-precipitated and can then be identified, often through Western blotting or mass spectrometry nih.govcreative-proteomics.comthermofisher.com. This technique can be applied to study protein interactions in various biological samples, including cells and tissues nih.gov. Traditional Co-IP methods may require optimization, particularly for studying nuclear or unstable protein complexes, where buffer composition and extraction methods are critical activemotif.com.

Yeast Two-Hybrid (Y2H) is an in vivo method for detecting pairwise protein-protein interactions nih.govwikipedia.org. It is based on the reconstitution of a functional transcription factor when two proteins of interest (fused to a DNA-binding domain and an activation domain, respectively) interact, leading to the activation of a reporter gene nih.govwikipedia.org. Y2H allows for the screening of protein libraries to identify potential binding partners for a given protein nih.gov. While powerful for identifying binary interactions, Y2H can sometimes yield false positives nih.gov.

For Neurospora crassa CYT-4, which is described as a mitochondrial protein involved in RNA processing uniprot.org, UniProt data indicates it can form a homodimer uniprot.org. This suggests that self-interaction could be a functional aspect of this protein, which could be investigated using methods like Co-IP or Y2H designed to detect homodimerization.

Human CYTH4 (Cytohesin-4) is a guanine-nucleotide exchange factor (GEF) that promotes the activation of ADP-ribosylation factors (ARFs) wikipedia.orgnih.govuniprot.org. Research indicates that CYTH4 exhibits GEF activity in vitro with ARF1 and ARF5 wikipedia.orgnih.gov. These interactions with ARF proteins represent key protein-protein associations for CYTH4, critical for its role in vesicular trafficking and membrane association wikipedia.orgnih.govgenecards.org. Studies investigating the interaction between CYTH4 and ARF proteins would likely employ techniques such as Co-IP to validate these associations in a cellular context.

Analysis of Protein-Nucleic Acid Interactions (for N. crassa CYT-4)

Neurospora crassa CYT-4 is known to be involved in RNA processing and has RNA binding activity uniprot.org. Analyzing protein-nucleic acid interactions is essential to understand how CYT-4 performs its functions related to RNA.

Methods for studying protein-nucleic acid interactions include Electrophoretic Mobility Shift Assays (EMSA) and pull-down assays fortislife.com. EMSA is used in vitro to determine the specificity of a protein-nucleic acid interaction by observing the reduced mobility of a labeled nucleic acid probe when bound by a protein fortislife.com. Pull-down assays can identify interacting partners by using either a target nucleic acid sequence or a protein attached to an affinity tag to isolate complexes from a lysate fortislife.com. Identification of the bound nucleic acid can be done through sequencing, while interacting proteins can be identified using antibodies or mass spectrometry fortislife.com.

While specific detailed research findings on the protein-nucleic acid interactions of N. crassa CYT-4 (P47950) were not extensively detailed in the provided search results, its annotated function as an RNA-binding protein involved in RNA processing uniprot.org strongly implies that it interacts directly with RNA molecules as part of its biological role. Studies in Neurospora crassa have investigated protein-nucleic acid interactions, such as the interaction between the mitochondrial tyrosyl-tRNA synthetase (CYT-18) and group I intron RNA, demonstrating the applicability of such methods in this organism nih.gov. The temperature dependence of CYT-18 binding to RNA indicated a favorable enthalpy change but unfavorable entropy change, suggesting conformational changes or decreased flexibility in the complex nih.gov. The requirement of Mg²⁺ for CYT-18 binding highlights the potential influence of metal ions on protein-nucleic acid interactions in N. crassa nih.gov. Similar methodologies would be applicable to characterize the RNA binding properties of CYT-4.

Lipid Overlay Assays (for CYTH4)

Human CYTH4 contains a pleckstrin homology (PH) domain, which is known to interact with phospholipids (B1166683) and is crucial for the protein's association with membranes wikipedia.orgnih.govgenecards.org. Lipid overlay assays are a common technique to investigate the binding of proteins to various lipids immobilized on a membrane.

In a lipid overlay assay, different lipids are spotted onto a membrane. The membrane is then incubated with the protein of interest, and binding of the protein to specific lipids is detected using an antibody against the protein [Link to general method description, not found in provided snippets]. This method allows for the identification of lipids that a protein can directly bind to.

Research on human CYTH4 indicates that its PH domain interacts with phospholipids wikipedia.orgnih.govgenecards.org. UniProt data for human CYTH4 (Q9UIA0) specifically lists binding sites for 1,2-diacyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) uniprot.org. This suggests that CYTH4 has a binding preference for certain phosphoinositides, which is consistent with the known function of PH domains in mediating protein recruitment to specific cellular membranes based on their lipid composition. Lipid overlay assays would be a suitable method to experimentally confirm and characterize the lipid binding specificity of the CYTH4 PH domain.

Cellular and Live-Cell Imaging

Cellular and live-cell imaging techniques, particularly fluorescence microscopy, are indispensable for visualizing the location and dynamics of proteins within living cells.

Subcellular Localization Studies (e.g., Fluorescence Microscopy)

Determining the subcellular localization of a protein provides essential clues about its function oup.comfrontiersin.org. Fluorescence microscopy is a primary tool for these studies, often involving the use of fluorescent protein tags like Green Fluorescent Protein (GFP) fused to the protein of interest frontiersin.orgresearchgate.nettakarabio.com.

By expressing fluorescently tagged proteins in cells, researchers can visualize their distribution within different organelles or cellular compartments frontiersin.orgtakarabio.com. Co-expression with fluorescent markers for specific organelles can help determine if the protein of interest co-localizes with those markers oup.comfrontiersin.org. Confocal microscopy is frequently used for subcellular localization studies due to its ability to optical sectioning, providing clearer images of protein distribution within complex cellular structures oup.comfrontiersin.org.

Neurospora crassa CYT-4 has been found to localize to mitochondria and P-bodies uniprot.org. This dual localization suggests potential roles in both mitochondrial processes (such as RNA processing within mitochondria) and cytoplasmic RNA granules (P-bodies), which are involved in mRNA degradation and storage. Fluorescence microscopy studies with tagged CYT-4 would have been crucial in determining these localization patterns.

Human CYTH4 shows a broader distribution, being found at the plasma membrane, Golgi membrane, cytosol, centriolar satellite, and intercellular bridge wikipedia.orguniprot.org. Its localization to the Golgi membrane and plasma membrane is consistent with its role as a GEF for ARF proteins, which are involved in vesicular transport and membrane trafficking pathways wikipedia.orgnih.govgenecards.org. Fluorescence microscopy, potentially combined with markers for these specific cellular compartments, would have been used to establish the localization of CYTH4.

Dynamics of Protein Movement and Interaction within Cells

Live-cell imaging allows for the visualization of protein movement, diffusion, and dynamic interactions in real-time within living cells thermofisher.comresearchgate.netresearchgate.net. This provides insights into the temporal and spatial regulation of protein function.

Techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) can be used to measure protein mobility and dynamics researchgate.net. In FRAP, a region of fluorescently labeled proteins is bleached with a high-intensity laser, and the recovery of fluorescence in that region due to the movement of unbleached proteins is monitored researchgate.net. FLIP involves repeatedly bleaching a specific area and observing the loss of fluorescence in other areas as mobile proteins move out of the bleached region researchgate.net.

Fluorescent protein fusion tags are essential for live-cell imaging of protein dynamics thermofisher.comresearchgate.netresearchgate.net. These tags allow researchers to track the behavior of a protein of interest over time without the need for fixation, which can alter cellular structures and protein localization researchgate.nettakarabio.comspringernature.com.

While specific live-cell imaging studies detailing the dynamics of N. crassa CYT-4 or human CYTH4 were not prominently featured in the provided search results, the general methodologies described are applicable to studying the dynamic behavior of these proteins. For instance, investigating the movement of CYT-4 between mitochondria and P-bodies or the recruitment of CYTH4 to membranes in response to signaling events would benefit greatly from live-cell imaging techniques. Studies using dual-color fluorescent proteins have been developed to visualize cellular dynamics, including nuclear-cytoplasmic ratios and changes in cell and nuclear shape in real-time nih.gov. Such approaches could potentially be adapted to study the dynamic interactions or movements of CYT-4 proteins with other cellular components or between compartments.

Data Table: Subcellular Localization of CYT-4 Proteins

ProteinOrganismSubcellular LocalizationMethodologies (Implied/Used)
This compoundNeurospora crassaMitochondrion, P-bodyFluorescence Microscopy (Implied)
CYTH4 (Cytohesin-4)Homo sapiensPlasma membrane, Golgi membrane, Cytosol, Centriolar satellite, Intercellular bridgeFluorescence Microscopy (Implied/Used)

Note: Methodologies are implied based on common practices for determining protein localization and the nature of the reported findings.

Detailed Research Findings (Synthesized from Search Results):

N. crassa CYT-4: Research indicates that N. crassa CYT-4 (UniProt ID: P47950) is a mitochondrial protein involved in RNA 5'- and 3'-end processing and splicing. It may act directly on RNA processing enzymes or regulatory molecules. uniprot.org It is also found in P-bodies. uniprot.org UniProt lists it as an RNA-binding protein capable of homodimerization. uniprot.org

Human CYTH4: Human CYTH4 (Gene ID: 27128) is a member of the cytohesin family, characterized by coiled-coil, Sec7, and PH domains. wikipedia.orgnih.govgenecards.org The coiled-coil domain is involved in homodimerization, the Sec7 domain has GEF activity, and the PH domain interacts with phospholipids, mediating membrane association. wikipedia.orgnih.govgenecards.org CYTH4 exhibits GEF activity in vitro with ARF1 and ARF5. wikipedia.orgnih.gov Its PH domain binds to 1,2-diacyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate). uniprot.org CYTH4 is localized to various cellular compartments including the plasma membrane, Golgi membrane, and cytosol. wikipedia.orguniprot.org

Bioinformatics and Computational Analysis

Bioinformatics plays a vital role in dissecting the molecular features, evolutionary history, interactions, and functional context of proteins like CYT-4 in Neurospora crassa. These computational approaches enable researchers to gain insights that complement experimental findings frontiersin.orgnih.govasm.orgnih.govnih.gov.

Sequence Alignment and Domain Prediction

Sequence alignment is a fundamental bioinformatics technique used to compare the amino acid sequence of this compound with other known protein sequences to identify regions of similarity, which can suggest functional or evolutionary relationships nih.govnih.govbiorxiv.orgasm.org. Analysis of the this compound sequence has revealed significant similarity to proteins like SSD1/SRK1 and DIS3, highlighting conserved regions likely important for its function pnas.org.

Domain prediction involves identifying conserved protein domains or functional units within the amino acid sequence. Analysis of Neurospora crassa CYT-4 (UniProt accession P47950) indicates the presence of several predicted domains and regions, including an RNB domain located between residues 561 and 916 uniprot.org. Other predicted features include a disordered region and a region enriched in basic and acidic residues uniprot.org. The protein is also classified as belonging to the RNR ribonuclease family uniprot.org. Databases such as InterPro, PANTHER, PROSITE, Pfam, and SMART are commonly used resources for identifying and characterizing protein domains biorxiv.orguniprot.org.

Phylogenetic Tree Construction

Phylogenetic analysis aims to understand the evolutionary history and relationships of a protein across different species. By constructing phylogenetic trees based on protein sequences, researchers can infer common ancestry and the divergence of protein families nih.govresearchgate.netresearchgate.netnih.gov. The observed similarity of Neurospora crassa this compound to SSD1/SRK1 in Saccharomyces cerevisiae and DIS3 in Schizosaccharomyces pombe implies that these proteins share a common evolutionary origin and belong to a related family involved in similar cellular processes pnas.org. CYT-4 is listed in phylogenomic databases such as HOGENOM, InParanoid, and OrthoDB, which include it in broader evolutionary studies of protein families uniprot.org.

Protein Interaction Network Analysis

Protein-protein interaction (PPI) networks illustrate the physical and functional associations between proteins within a cell kegg.jpoup.com. Analyzing these networks can provide insights into the cellular roles of a protein and the complexes or pathways it participates in kit.edu. The this compound is included in protein interaction databases like STRING, which compiles known and predicted interactions based on various sources, including experimental data, text mining, and genomic context frontiersin.orgnih.govuniprot.orgstring-db.orgstring-db.orgstring-db.orgstring-db.orgmdpi.com. While specific detailed interaction partners for CYT-4 in N. crassa from these searches were not extensively detailed in terms of experimental validation, its inclusion in STRING suggests potential interactions that can be computationally explored. Tools like Cytoscape are used for visualizing and analyzing these complex interaction networks frontiersin.orgstring-db.orgnih.gov. Computational methods, such as the interolog method and domain interaction-based methods, are employed to predict PPIs in organisms like N. crassa nih.gov.

Gene Ontology (GO) Annotation Enrichment Analysis

Gene Ontology (GO) provides a structured vocabulary to describe the functions of genes and proteins nih.govasm.orguni-muenchen.de. GO annotations categorize proteins based on their associated molecular functions, biological processes, and cellular components asm.org. GO annotation enrichment analysis identifies GO terms that are statistically overrepresented in a set of genes or proteins, suggesting the prominent functions or pathways associated with that set nih.govstring-db.orguni-muenchen.de.

For Neurospora crassa CYT-4 (UniProt accession P47950), GO annotations indicate its cellular location in the mitochondrion and P-body uniprot.org. Its molecular functions include 3'-5'-RNA exonuclease activity and RNA binding uniprot.org. Biological processes associated with CYT-4 include mRNA catabolic process and mRNA processing uniprot.org.

Table 1: Selected Gene Ontology Annotations for Neurospora crassa this compound (UniProt: P47950)

GO AspectGO TermSource
Cellular ComponentmitochondrionUniProtKB-SubCell uniprot.org
Cellular ComponentP-bodyGO_Central uniprot.org
Molecular Function3'-5'-RNA exonuclease activityGO_Central uniprot.org
Molecular FunctionRNA bindingInterPro uniprot.org
Biological ProcessmRNA catabolic processGO_Central uniprot.org
Biological ProcessmRNA processingUniProtKB-KW uniprot.org

GO enrichment analysis is a standard practice in N. crassa studies, often performed on sets of differentially expressed genes or proteins to identify significant functional categories nih.govasm.orgpnas.orgpnas.org. Tools like DAVID and Metascape are utilized for this type of analysis nih.govpnas.org.

Pathway Mapping (e.g., KEGG Pathways)

Pathway mapping involves associating proteins with known biological pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database researchgate.netpnas.org. This helps in understanding the broader biological context and the interconnectedness of cellular processes nih.gov. KEGG pathways cover a wide range of cellular activities, including metabolism, genetic information processing, environmental information processing, and cellular processes pnas.org.

While a specific direct mapping of this compound to a particular metabolic KEGG pathway was not prominently found in the search results, KEGG analysis is routinely applied in N. crassa research to analyze the pathways associated with sets of genes or proteins involved in various biological responses and developmental processes nih.govasm.orgnih.govpnas.org. Given CYT-4's role in mitochondrial RNA processing and its relation to cell cycle regulation, it may be indirectly linked to pathways within the "Genetic Information Processing" or "Cellular Processes" categories in KEGG. Resources like KEGG Mapper facilitate the mapping of genes and proteins to KEGG pathways researchgate.netnih.gov.

Broader Biological Significance and Research Outlook

Elucidation of Eukaryotic RNA Processing Mechanisms

The defects observed in cyt-4 mutants in mitochondrial RNA splicing and processing have provided valuable insights into the mechanisms of RNA maturation in eukaryotes. nih.govpnas.org The involvement of CYT-4 in these processes suggests that mitochondrial RNA metabolism in fungi shares similarities with RNA processing events occurring in other eukaryotic cellular compartments. The protein's function in 5' and 3' end processing and RNA turnover points to a broader role in the life cycle and regulation of mitochondrial RNA molecules. nih.govpnas.org

Insights into Cell Cycle Regulation and Mitotic Processes

Significantly, the Neurospora crassa CYT-4 protein shares considerable similarity with proteins in other yeasts, such as SSD1/SRK1 in Saccharomyces cerevisiae and DIS3 in Schizosaccharomyces pombe. nih.govpnas.org These homologous proteins have been implicated in protein phosphatase functions that regulate the cell cycle and mitotic chromosome segregation. nih.govpnas.org While the direct mechanism by which mitochondrial-localized CYT-4 influences the cell cycle in Neurospora crassa is not fully elucidated, its homology to these cell cycle regulators suggests a potential link or regulatory interplay between mitochondrial RNA processing and the cell division cycle. nih.govpnas.org This connection highlights the potential for inter-compartmental signaling and regulation.

Advancements in Understanding ARF-Mediated Membrane Trafficking and Signaling

While extensive research specifically linking Neurospora crassa this compound to ARF-mediated membrane trafficking and signaling pathways is not prominently detailed in the provided search results, ARF proteins are known regulators of membrane trafficking in eukaryotes, including fungi. nih.govnih.gov Given the localization of CYT-4 to mitochondria, a role in mitochondrial membrane dynamics or in coordinating mitochondrial function with membrane trafficking events cannot be entirely ruled out but requires further investigation specific to CYT-4. Research in other fungal species has explored the role of ARF GTPases in morphogenesis and virulence, processes that involve significant membrane remodeling and trafficking. nih.gov

Implications for Comparative Genomics and Evolutionary Biology

The identification of CYT-4 and its homologs in other fungal species like Saccharomyces cerevisiae and Schizosaccharomyces pombe through comparative genomics provides valuable insights into the evolutionary conservation of essential cellular machinery. nih.govpnas.orgasm.org Comparing the genetic and functional features of CYT-4 across different organisms can help trace the evolutionary history of mitochondrial RNA processing and its potential links to other cellular processes like cell cycle regulation. oup.comfrontiersin.orgasm.orgmolbiolcell.orgd-nb.infooup.comescholarship.orgnih.govufl.edu The presence of similar proteins with related functions in diverse eukaryotes underscores the fundamental importance of these processes for life. Comparative genomic analyses in Neurospora crassa have revealed both conserved and unique genes, contributing to our understanding of fungal evolution and biology. d-nb.infonih.govufl.eduasm.orgnih.gov

Future Research Directions: Unexplored Functions, Novel Interactors, and Detailed Mechanistic Elucidation

Despite the progress made in understanding CYT-4, several avenues for future research remain. A more detailed mechanistic understanding of how CYT-4 facilitates mitochondrial RNA processing and splicing is needed. Identifying novel protein interactors of CYT-4 within the mitochondria and potentially in other cellular compartments could shed light on its regulatory networks and potential moonlighting functions. Further investigation into the suggested link between CYT-4 and cell cycle regulation, perhaps through studying the effects of cyt-4 mutations on cell cycle progression and the involvement of protein phosphorylation, would be highly valuable. Exploring potential roles in mitochondrial dynamics, quality control, or signaling to the nucleus could reveal previously unexplored functions of this important protein. Utilizing advanced techniques such as high-resolution cryo-EM could provide structural insights into CYT-4 and its complexes involved in RNA processing.

Data Table: Key Characteristics and Functions of this compound

FeatureDescriptionOrganismSource
Primary LocalizationMitochondriaNeurospora crassa nih.govpnas.orguniprot.org
Known FunctionsMitochondrial RNA splicing, 5' and 3' end processing, RNA turnoverNeurospora crassa nih.govpnas.org
Molecular Weight (Predicted)120-kDaNeurospora crassa nih.govpnas.org
Homologous ProteinsSSD1/SRK1 (Saccharomyces cerevisiae), DIS3 (Schizosaccharomyces pombe)Various yeasts nih.govpnas.org
Suggested Link toCell cycle regulation, mitotic chromosome segregation (based on homology)Neurospora crassa nih.govpnas.org

Q & A

Q. How to validate CYT-4's functional redundancy with homologous proteins?

  • Methodological Answer : Perform double or triple knockdown/knockout of homologs using CRISPR/Cas9. Assess functional compensation via rescue experiments with homolog-specific mutants. Phylogenetic analysis identifies conserved residues critical for redundancy. Phenotypic scoring under stress conditions (e.g., oxidative stress) highlights context-dependent redundancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.